3-Bstbtd
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Overview
Description
3-Bstbtd is a complex organic compound that features a siloxy group, a tetrahydrobenzo(b)thiophene core, and a ketone functionality. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bstbtd typically involves multiple steps, including the formation of the tetrahydrobenzo(b)thiophene core, introduction of the siloxy group, and oxidation to form the ketone and dioxide functionalities. Common reagents and conditions might include:
Formation of the tetrahydrobenzo(b)thiophene core: This could involve cyclization reactions using sulfur-containing reagents.
Introduction of the siloxy group: This step might involve the use of tert-butyldiphenylsilyl chloride in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) could be used to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Bstbtd can undergo various types of chemical reactions, including:
Oxidation: Further oxidation could lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the ketone functionality, converting it to an alcohol.
Substitution: The siloxy group could be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways involving sulfur-containing compounds.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bstbtd would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound.
Pathways Involved: Biochemical pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one: Lacks the dioxide functionality.
2,3,3a,7a-Tetrahydrobenzo(b)thiophen-5(4H)-one: Lacks both the siloxy and dioxide functionalities.
Uniqueness
3-Bstbtd is unique due to the presence of both the siloxy and dioxide functionalities, which can impart distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
127486-99-1 |
---|---|
Molecular Formula |
C24H28O4SSi |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(3R,3aR,7aR)-3-[tert-butyl(diphenyl)silyl]oxy-1,1-dioxo-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one |
InChI |
InChI=1S/C24H28O4SSi/c1-24(2,3)30(19-10-6-4-7-11-19,20-12-8-5-9-13-20)28-22-17-29(26,27)23-15-14-18(25)16-21(22)23/h4-15,21-23H,16-17H2,1-3H3/t21-,22+,23-/m1/s1 |
InChI Key |
RPMKJJTXIMDQTB-XPWALMASSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CS(=O)(=O)[C@H]4[C@@H]3CC(=O)C=C4 |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CS(=O)(=O)C4C3CC(=O)C=C4 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CS(=O)(=O)C4C3CC(=O)C=C4 |
127486-99-1 | |
Synonyms |
3-BSTBTD 3-tert-butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide |
Origin of Product |
United States |
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